molecular formula C17H24N6O6 B1669355 CVT-2759 CAS No. 342419-10-7

CVT-2759

Cat. No.: B1669355
CAS No.: 342419-10-7
M. Wt: 408.4 g/mol
InChI Key: OBAAIGREYDUOHX-ZGOQAQPGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine, N-((3R)-tetrahydro-3-furanyl)-, 5’-(ethylcarbamate) is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of triphenylmethyl chloride for the protection of the 5’-hydroxyl group, followed by esterification and subsequent deprotection .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-((3R)-tetrahydro-3-furanyl)-, 5’-(ethylcarbamate) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Adenosine, N-((3R)-tetrahydro-3-furanyl)-, 5’-(ethylcarbamate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Adenosine, N-((3R)-tetrahydro-3-furanyl)-, 5’-(ethylcarbamate) involves its interaction with adenosine receptors, which are G protein-coupled receptors. These receptors mediate various physiological effects, including vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release . The compound’s effects are primarily mediated through the activation of A1, A2A, A2B, and A3 adenosine receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine, N-((3R)-tetrahydro-3-furanyl)-, 5’-(ethylcarbamate) is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications enhance its stability and bioavailability compared to adenosine and other similar compounds .

Properties

CAS No.

342419-10-7

Molecular Formula

C17H24N6O6

Molecular Weight

408.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolan-2-yl]methyl N-ethylcarbamate

InChI

InChI=1S/C17H24N6O6/c1-2-18-17(26)28-6-10-12(24)13(25)16(29-10)23-8-21-11-14(19-7-20-15(11)23)22-9-3-4-27-5-9/h7-10,12-13,16,24-25H,2-6H2,1H3,(H,18,26)(H,19,20,22)/t9-,10-,12-,13-,16-/m1/s1

InChI Key

OBAAIGREYDUOHX-ZGOQAQPGSA-N

Isomeric SMILES

CCNC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N[C@@H]4CCOC4)O)O

SMILES

CCNC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCOC4)O)O

Canonical SMILES

CCNC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCOC4)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(((5-(6-(oxolan-3-yl)amino)purin-9-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)-N-methylcarboxamide
CVT 2759
CVT-2759
CVT2759

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CVT-2759
Reactant of Route 2
Reactant of Route 2
CVT-2759
Reactant of Route 3
Reactant of Route 3
CVT-2759
Reactant of Route 4
Reactant of Route 4
CVT-2759
Reactant of Route 5
Reactant of Route 5
CVT-2759
Reactant of Route 6
Reactant of Route 6
CVT-2759

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.